1-(Cyclopropylsulfonyl)-4-fluorobenzene
Description
1-(Cyclopropylsulfonyl)-4-fluorobenzene is an organosulfur compound featuring a cyclopropylsulfonyl group (-SO₂-C₃H₅) and a fluorine atom at the para position of a benzene ring. The sulfonyl group imparts strong electron-withdrawing characteristics, while the fluorine atom enhances the compound's polarity and stability. Its molecular formula is estimated as C₉H₉FO₂S, with a molecular weight of approximately 200.25 g/mol (calculated).
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-fluorobenzene |
InChI |
InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 |
InChI Key |
RDAGREFNZPWLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(Cyclopropylsulfonyl)-4-fluorobenzene and related compounds:
Electronic and Steric Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The sulfonyl group in the target compound creates a strong electron-deficient aromatic system, contrasting with methoxy-substituted analogs (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene), which exhibit electron-rich rings . This difference impacts reactivity in electrophilic substitution reactions and binding interactions in biological systems.
- Fluorine's electronegativity further polarizes the benzene ring in this compound, enhancing solubility in polar solvents compared to methyl or methoxy analogs .
Steric Considerations :
- Bulky substituents, such as the chlorobutyl chain in 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene, reduce conformational flexibility and hinder access to active sites in enzymatic systems . The cyclopropylsulfonyl group in the target compound offers moderate steric hindrance, balancing reactivity and stability.
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